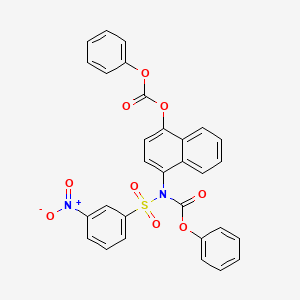

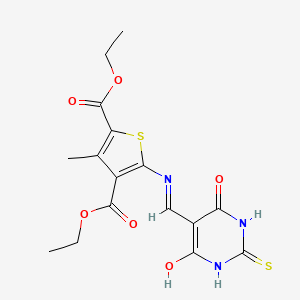

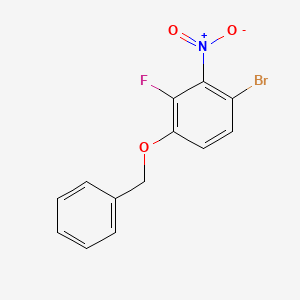

Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate, commonly known as NPPB, is a chemical compound that has been widely used in scientific research for its unique properties. NPPB is a potent inhibitor of chloride ion channels, which makes it a valuable tool for studying the role of these channels in various physiological and pathological processes.

科学的研究の応用

Catalyst Efficiency in Cross-Coupling Reactions

Nickel complexes, acting as catalysts for aryl C-O bond activation in phenol derivatives, represent a significant area of application. These complexes are developed to improve the efficiency of cross-coupling reactions, which are fundamental in creating complex molecules for various scientific purposes. The research indicates that nickel-catalyzed processes involving phenyl sulfonates and phenyl esters, among others, can be optimized through a pathway involving a five-centered transition state. This pathway enhances the nucleophilicity of nickel and facilitates the aryl C-O bond oxidative addition, crucial for efficient cross-coupling reactions (Uthayopas & Surawatanawong, 2019).

Anticancer Activity of 1,4-Naphthoquinone Derivatives

Another significant application area is the synthesis and evaluation of 1,4-naphthoquinone derivatives for their anticancer activity. These derivatives have shown remarkable cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7. Compounds synthesized from phenylaminosulfanyl-1,4-naphthoquinone derivatives exhibited potent cytotoxic activity, with some displaying low toxicity towards normal human kidney HEK293 cells. The mechanism through which these compounds induce apoptosis and cell cycle arrest at the G1 phase, potentially via upregulation of caspase-3 and caspase-7 proteins, is a key area of interest. This research underscores the potential of these compounds as potent agents against cancer (Ravichandiran et al., 2019).

Synthesis and Properties of Sulfonated Polyimides

Research into the synthesis and properties of novel side-chain-sulfonated polyimides, derived from bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone, has applications in creating flexible and tough membranes with high mechanical strength. These membranes exhibit anisotropic swelling and reasonably high proton conductivity, which are desirable properties for their use in various technological applications, such as fuel cells. The stability of sulfonic acid groups and the materials' solubility in common aprotic solvents are of particular interest, indicating the potential for these materials in advanced scientific research and applications (Chen et al., 2006).

特性

IUPAC Name |

[4-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]naphthalen-1-yl] phenyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2O9S/c33-29(39-22-11-3-1-4-12-22)31(42(37,38)24-15-9-10-21(20-24)32(35)36)27-18-19-28(26-17-8-7-16-25(26)27)41-30(34)40-23-13-5-2-6-14-23/h1-20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINXITHHPDIRAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)OC4=CC=CC=C4)S(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2828811.png)

![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]acetamide](/img/structure/B2828813.png)

![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828816.png)

![4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methyl-N-(propan-2-yl)benzamide](/img/structure/B2828824.png)

![7-(3,4-diethoxyphenyl)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2828830.png)

![(E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2828832.png)